molecular formula C17H11BrN2O2 B2366518 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile CAS No. 938879-82-4

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile

Cat. No. B2366518
M. Wt: 355.191
InChI Key: YUBZNXYEEPSUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile can exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile in lab experiments is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile. One area of focus could be the development of more potent derivatives of this compound for use in cancer and inflammatory disease treatment. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of biomedical research. Finally, studies could be conducted to evaluate the safety and toxicity of this compound in vivo, which could help to further inform its potential as a drug candidate.

Synthesis Methods

The synthesis of 2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile involves the reaction of 4-bromo-2-formylphenol with methyl indolizine-1-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to yield the final compound.

Scientific Research Applications

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-cancer properties, with studies indicating that it can induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[(4-bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-14-4-5-17(12(7-14)10-21)22-11-13-9-20-6-2-1-3-16(20)15(13)8-19/h1-7,9-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZNXYEEPSUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)COC3=C(C=C(C=C3)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.